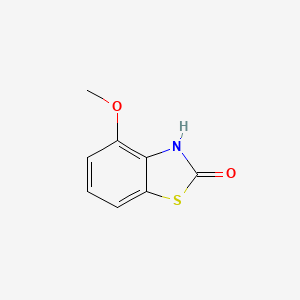

4-Methoxy-2(3H)-benzothiazolone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-3H-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKIESUSRKISCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509446 |

Source

|

| Record name | 4-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80567-66-4 |

Source

|

| Record name | 4-Methoxy-2(3H)-benzothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80567-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Methoxy-2(3H)-benzothiazolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methoxy-2(3H)-benzothiazolone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and a summary of its characterization data.

Introduction

Benzothiazolone scaffolds are prevalent in a variety of biologically active molecules. The substituent at the 4-position of the benzothiazole ring system can significantly influence the molecule's physical, chemical, and biological properties. This compound, with its methoxy group at a key position, presents an interesting target for synthetic chemists and drug discovery programs. This guide outlines a robust synthetic approach and provides key characterization parameters for this compound.

Proposed Synthesis Pathway

A viable synthetic route to this compound commences with the commercially available starting material, 2-amino-3-methoxyphenol. The synthesis involves a two-step process:

-

Conversion of Phenol to Thiophenol: The phenolic hydroxyl group of 2-amino-3-methoxyphenol is first converted to a thiophenol. A common and effective method for this transformation is the Newman-Kwart rearrangement. This involves the formation of an O-aryl thiocarbamate, which upon heating, rearranges to the corresponding S-aryl thiocarbamate. Subsequent hydrolysis yields the desired 2-amino-3-methoxythiophenol.

-

Cyclization to form the Benzothiazolone Ring: The resulting 2-amino-3-methoxythiophenol is then cyclized to form the 2(3H)-benzothiazolone ring. This is typically achieved by reacting the aminothiophenol with a phosgene equivalent, such as carbonyldiimidazole (CDI) or ethyl chloroformate, which provides the carbonyl group for the lactam ring.

The overall synthetic scheme is depicted below:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of 2-Amino-3-methoxythiophenol (via Newman-Kwart Rearrangement)

Step 1: Synthesis of O-(2-Amino-3-methoxyphenyl) N,N-dimethylthiocarbamate

-

To a stirred solution of 2-amino-3-methoxyphenol (1.0 eq) in dry N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford O-(2-amino-3-methoxyphenyl) N,N-dimethylthiocarbamate.

Step 2: Newman-Kwart Rearrangement

-

Place the purified O-(2-amino-3-methoxyphenyl) N,N-dimethylthiocarbamate in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

-

Heat the neat compound (or in a high-boiling solvent like diphenyl ether) to 200-250 °C.[1]

-

Maintain this temperature for 2-4 hours, monitoring the rearrangement by TLC.

-

After cooling to room temperature, the crude S-(2-amino-3-methoxyphenyl) N,N-dimethylcarbamothioate can be used directly in the next step or purified by column chromatography.

Step 3: Hydrolysis to 2-Amino-3-methoxythiophenol

-

Dissolve the crude S-(2-amino-3-methoxyphenyl) N,N-dimethylcarbamothioate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (NaOH).

-

Reflux the mixture for 4-6 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid (HCl) to a pH of approximately 5-6.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3-methoxythiophenol, which should be used immediately in the next step due to its susceptibility to oxidation.

Synthesis of this compound

-

Dissolve the crude 2-amino-3-methoxythiophenol (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.[2][3]

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization Data

The synthesized this compound should be characterized by various spectroscopic methods to confirm its structure and purity.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₈H₇NO₂S |

| Molecular Weight | 181.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported in literature |

| ¹H NMR (CDCl₃) | Data not available in peer-reviewed literature. |

| ¹³C NMR (CDCl₃) | Data not available in peer-reviewed literature. |

| IR (KBr, cm⁻¹) | Characteristic peaks expected for N-H, C=O, C-O, and aromatic C-H stretches. |

| Mass Spectrometry (MS) | m/z: [M]+ calculated for C₈H₇NO₂S, 181.02. Found: Data to be obtained experimentally. |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 2. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]

- 4. rsc.org [rsc.org]

The Enigmatic Mechanism of Action of 4-Methoxy-2(3H)-benzothiazolone: A Technical Overview Based on Congeneric Evidence

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 4-Methoxy-2(3H)-benzothiazolone is limited in publicly available scientific literature. This technical guide, therefore, presents a comprehensive overview of the well-documented mechanisms of action of structurally related benzothiazole derivatives. The information herein is intended to provide a foundational understanding of the potential biological activities and signaling pathways that this compound may modulate, pending direct experimental validation.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. These include potent anticancer, antimicrobial, anticonvulsant, and antioxidant properties. The biological effects of benzothiazole derivatives are often attributed to their ability to interact with various enzymes and cellular signaling pathways. This guide synthesizes the current understanding of these mechanisms, offering a predictive framework for the potential bioactivity of this compound.

Potential Mechanisms of Action and Biological Targets

Based on extensive research into the benzothiazole class of compounds, several key mechanisms of action have been elucidated. These represent the most probable avenues through which this compound may exert a biological effect.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzothiazole derivatives. Two predominant mechanisms have been identified:

-

Inhibition of Tubulin Polymerization: Certain benzothiazole analogs act as mitotic inhibitors by disrupting microtubule dynamics. They bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

-

Aryl Hydrocarbon Receptor (AhR) Signaling: Some 2-arylbenzothiazoles are potent ligands for the Aryl Hydrocarbon Receptor (AhR).[3] Upon binding, the ligand-AhR complex translocates to the nucleus, leading to the expression of cytochrome P450 enzymes, particularly CYP1A1. In sensitive cancer cells, this can lead to the metabolic activation of the benzothiazole into cytotoxic species, inducing DNA damage and cell death.[3]

-

Tyrosine Kinase Inhibition: The inhibition of tyrosine kinases is another reported mechanism for the anticancer effects of some benzothiazoles. By blocking the activity of these enzymes, which are crucial for cell signaling, proliferation, and survival, these compounds can halt tumor growth.[4]

Enzyme Inhibition

Beyond cancer-related targets, benzothiazoles have been shown to inhibit other key enzymes:

-

NRH: Quinone Oxidoreductase 2 (NQO2) Inhibition: Recent studies have identified benzothiazole derivatives as potent inhibitors of NQO2. This enzyme is implicated in oxidative stress and has been linked to inflammation and cancer. Inhibition of NQO2 by benzothiazoles presents a potential therapeutic strategy for these conditions.

Other Potential Biological Activities

The versatile benzothiazole scaffold has also been associated with:

-

Antimicrobial Activity: Some derivatives are known to interfere with bacterial cell membrane integrity, leading to cell death.[5]

-

Anticonvulsant Activity: Neurological applications of benzothiazoles have been explored, with some compounds showing efficacy in preclinical models of epilepsy.

-

Antioxidant Activity: The heterocyclic ring system can participate in redox reactions, enabling some derivatives to act as scavengers of free radicals.

Quantitative Data for Representative Benzothiazole Derivatives

The following tables summarize the in vitro efficacy of various benzothiazole derivatives, providing context for the potential potency of this compound. It is critical to note that these values are for related but structurally distinct compounds.

Table 1: Anticancer Activity of Substituted Benzoyl-Aryl-Thiazole Derivatives [1]

| Compound | Cell Line | IC50 (µM) |

| 8f | Melanoma (SK-MEL-28) | 0.021 |

| Melanoma (WM-164) | 0.035 | |

| Prostate (PC-3) | 0.041 | |

| Prostate (DU-145) | 0.071 | |

| 8g | Melanoma (SK-MEL-28) | 0.17 |

| Melanoma (WM-164) | 0.23 | |

| Prostate (PC-3) | 0.29 | |

| Prostate (DU-145) | 0.42 |

Table 2: Growth Inhibitory Activity of Fluorinated 2-Arylbenzothiazoles [3]

| Compound | Cell Line | GI50 (µM) |

| 9a | MCF-7 (Breast) | 0.57 |

| MDA 468 (Breast) | <0.1 | |

| 9b | MCF-7 (Breast) | 0.40 |

| MDA 468 (Breast) | <0.1 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the study of benzothiazole derivatives.

In Vitro Growth-Inhibitory Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a benzothiazole derivative) for a specified duration (e.g., 72 hours).[3]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The GI50 or IC50 value, the concentration of the compound that inhibits cell growth or viability by 50%, is calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This cell-free assay measures the effect of a compound on the polymerization of purified tubulin.

-

Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: The reaction mixture, containing tubulin, a polymerization buffer (e.g., with GTP), and the test compound at various concentrations, is prepared in a 96-well plate.

-

Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.

-

Monitoring Polymerization: The increase in absorbance (turbidity) due to microtubule formation is monitored over time using a spectrophotometer.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (e.g., DMSO). The concentration of the compound that inhibits polymerization by 50% (IC50) can be determined.[1][2]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of benzothiazole derivatives.

Caption: Inhibition of Tubulin Polymerization by Benzothiazole Derivatives.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Caption: General Workflow for an MTT-based Cytotoxicity Assay.

Conclusion and Future Directions

While the precise molecular interactions of this compound remain to be elucidated, the extensive research on the benzothiazole class of compounds provides a strong foundation for postulating its potential mechanisms of action. The most promising avenues for investigation include its potential role as an anticancer agent, likely through the inhibition of tubulin polymerization or modulation of the AhR signaling pathway. Furthermore, its potential as an enzyme inhibitor, particularly of NQO2 or various tyrosine kinases, warrants exploration.

Future research should focus on direct experimental validation of these hypotheses for this compound. This would involve a comprehensive screening against a panel of cancer cell lines, in vitro enzyme inhibition assays, and detailed cell-based assays to probe its effects on the cell cycle and apoptosis. Such studies will be crucial in defining the therapeutic potential of this specific benzothiazole derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Methoxy-1,3-benzothiazole | 3048-46-2 | DAA04846 [biosynth.com]

- 5. Buy 5-(1,3-benzothiazol-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (EVT-2856951) | 888410-90-0 [evitachem.com]

In Vitro Anticancer Activity of 4-Methoxy-2(3H)-benzothiazolone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the anticancer activity of 4-methoxy-2(3H)-benzothiazolone derivatives, publicly available research specifically on this scaffold is limited. Therefore, this document also incorporates data from closely related methoxy-substituted benzothiazole derivatives to provide a broader understanding of their potential as anticancer agents.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. The introduction of a methoxy group (-OCH3) can significantly influence the pharmacological profile of these molecules by altering their electronic properties, lipophilicity, and ability to form hydrogen bonds. This technical guide provides a comprehensive overview of the in vitro anticancer activity of this compound derivatives and related methoxy-substituted benzothiazoles, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various methoxy-substituted benzothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for selected derivatives.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted phenylamino based methoxybenzothiazole | HeLa | 0.5 ± 0.02 | [1][2] |

| Substituted phenylamino based methoxy methylbenzothiazole | HeLa | 0.6 ± 0.29 | [1][2] |

| Substituted methoxybenzamide benzothiazole | A549, HCT-116, etc. | 1.1 - 8.8 | [3] |

| 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety containing benzothiazole | HeLa | 2.41 | [1][2][3] |

| 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety containing benzothiazole | COS-7 | 4.31 | [1][2][3] |

| Pyrimidine based isoxazole derivative with methoxy group | Colo205 | 5.04 | [1][2] |

| Pyrimidine based isoxazole derivative with methoxy group | U937 | 13.9 | [1][2] |

| Pyrimidine based isoxazole derivative with methoxy group | MCF-7 | 30.67 | [1][2] |

| Pyrimidine based isoxazole derivative with methoxy group | A549 | 30.45 | [1][2] |

| N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamide | Various | Not specified | [3] |

| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) | Lung, Colon, Breast | Potent and Selective | [4] |

Experimental Protocols

The evaluation of the in vitro anticancer activity of this compound derivatives involves a series of standardized cell-based assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting a dose-response curve.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

-

Cell Treatment: Cells are treated with the test compounds for a specified time.

-

Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

Procedure:

-

Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described above.

-

Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the membranes.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

Several signaling pathways are implicated in the anticancer effects of benzothiazole derivatives. The PI3K/Akt/mTOR and JAK/STAT pathways are frequently dysregulated in cancer and represent key therapeutic targets.[5]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, survival, and apoptosis. Its aberrant activation is a common event in many human cancers. Some benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow for In Vitro Anticancer Screening

The general workflow for screening and characterizing the anticancer activity of novel compounds is a multi-step process.

Caption: In Vitro Anticancer Screening Workflow.

Conclusion

Derivatives of this compound and related methoxy-substituted benzothiazoles represent a promising class of compounds with potent in vitro anticancer activity. Their mechanism of action often involves the modulation of key signaling pathways that are critical for cancer cell survival and proliferation. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these compounds. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to optimize their therapeutic potential and advance the development of novel anticancer agents based on the benzothiazole scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scielo.br [scielo.br]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-Methoxy-2(3H)-benzothiazolone and its Analogs as Tubulin Polymerization Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape. Their pivotal role in cell division makes them a key target for the development of anticancer therapeutics. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis. Benzothiazole derivatives have emerged as a promising class of compounds that exhibit potent anticancer activity, with many acting as inhibitors of tubulin polymerization. This technical guide focuses on 4-Methoxy-2(3H)-benzothiazolone and its structurally related analogs, summarizing their inhibitory effects on tubulin polymerization, presenting their cytotoxic activity against various cancer cell lines, and detailing the experimental protocols for their evaluation. While specific data for this compound is limited in publicly available literature, this guide compiles relevant data from closely related 4-methoxy-benzothiazole derivatives to provide a comprehensive overview of their potential as tubulin-targeting anticancer agents.

Mechanism of Action: Inhibition of Tubulin Polymerization

Benzothiazole derivatives that inhibit tubulin polymerization typically bind to the colchicine-binding site on β-tubulin. This binding event interferes with the assembly of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis. The 4-methoxy group on the benzothiazole scaffold is a key pharmacophore that often contributes to the binding affinity and biological activity of these compounds. Structure-activity relationship (SAR) studies on various benzothiazole derivatives have shown that the position and substitution patterns of methoxy groups on associated aryl rings can significantly influence their potency as tubulin polymerization inhibitors.[1][2]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data for various 4-methoxy-benzothiazole derivatives, showcasing their efficacy in inhibiting tubulin polymerization and their cytotoxic effects against a range of human cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization by 4-Methoxy-Benzothiazole Derivatives

| Compound ID | Description | Tubulin Polymerization IC50 (µM) | Reference |

| Compound Series 3 | 2-phenylbenzothiazole with 6-OCH3 substitution | 1.00 - 1.67 | [3] |

| Compound 7a | Combretastatin A-4 analog with benzothiazole | 1.6 | [3] |

| Compound 12a | Combretastatin A-4 analog with benzothiazole | 2.06 | [3] |

| Compound 9a | Benzothiazole derivative | 2.87 | [4] |

| Compound 1c | Monothiooxalamide–benzothiazole hybrid | 4.6 | [5] |

Table 2: Cytotoxic Activity of 4-Methoxy-Benzothiazole Derivatives Against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | HeLa (Cervical Cancer) | 2.41 | [1] |

| Compound 11 | COS-7 (Kidney Fibroblast) | 4.31 | [1] |

| Compound 41 | Various Cell Lines | 1.1 - 8.8 | [6] |

| Compound 6 | Various Cell Lines | -5.38 (logGI50) | [7] |

| Compound 3a/3b | A549 (Lung Cancer) | 0.054 / 0.048 | |

| Compound 7a | SGC-7901, A549, HT-1080 | 0.011 - 0.015 | [3] |

| Compound 12a | SGC-7901, A549, HT-1080 | 0.005 - 0.052 | [3] |

| Compound 8f | Melanoma & Prostate Cancer | 0.021 - 0.071 | |

| Compound 1c | MCF-7 (Breast Cancer) | 32 | [8] |

| Compound 1c | MDA-MB-231 (Breast Cancer) | 52 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 4-methoxy-benzothiazole derivatives.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the increase in turbidity as purified tubulin polymerizes into microtubules.

-

Reagents and Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (10 mM stock)

-

Glycerol

-

Test compound (e.g., 4-methoxy-benzothiazole derivative) dissolved in DMSO

-

Positive control (e.g., Paclitaxel) and negative control (DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution.

-

Dispense 10 µL of various concentrations of the test compound, positive control, or negative control into the wells of a pre-chilled 96-well plate.

-

Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours). Include untreated and vehicle (DMSO) controls.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Reagents and Materials:

-

Cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of Action Pathway.

Caption: Tubulin Polymerization Assay Workflow.

Caption: Apoptosis Signaling Pathways.

Conclusion

4-Methoxy-benzothiazolone and its analogs represent a promising class of tubulin polymerization inhibitors with significant potential for development as anticancer agents. The compiled data indicates that methoxy-substituted benzothiazoles exhibit potent cytotoxic activity against a variety of cancer cell lines, often in the low micromolar to nanomolar range. Their mechanism of action, centered on the disruption of microtubule dynamics, is a clinically validated strategy in oncology. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and characterization of these and other novel tubulin-targeting compounds. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the therapeutic potential of this chemical scaffold.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. flore.unifi.it [flore.unifi.it]

- 7. Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Structure-Activity Relationship of 4-Methoxy-2(3H)-benzothiazolone Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-Methoxy-2(3H)-benzothiazolone analogs, with a focus on their potential as anticancer agents. This document details the synthesis, biological evaluation, and mechanism of action of these compounds, presenting quantitative data in a structured format and outlining key experimental protocols.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, analogs of this compound are emerging as a promising area of research for the development of novel therapeutic agents. This guide will delve into the critical structural features that govern the biological activity of these analogs, providing a foundation for the rational design of more potent and selective compounds.

A closely related and well-studied group of compounds are the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds).[1] Extensive research on SMART compounds has revealed that their primary mechanism of anticancer action is the inhibition of tubulin polymerization, a critical process for cell division.[1][2] This guide will draw parallels from the SAR of SMART compounds to infer and understand the potential of this compound analogs.

Core Structure and Synthesis

The core structure of the compounds discussed in this guide is based on the this compound scaffold. The synthesis of benzothiazole derivatives can be achieved through various methods. A common approach involves the reaction of a substituted 2-aminothiophenol with a suitable reagent to form the thiazole ring. For instance, 2-(4-methoxyphenyl)benzo[d]thiazole can be synthesized by the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation in solvent-free conditions.[3]

A general synthetic route to produce 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with various aldehydes. For example, a mixture of L-cysteine and an appropriate aldehyde in ethanol and water can be stirred at room temperature to yield (2RS,4R)-2-aryl-thiazolidine-4-carboxylic acid.[1] Further modifications can then be made to this core structure.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the benzothiazole core and any appended aryl rings. The following sections summarize the key SAR findings from related benzothiazole derivatives, which can be extrapolated to the this compound scaffold.

Substitutions on the Benzothiazole Ring

Modifications on the benzothiazole ring system can significantly impact the anticancer potency. For instance, in a series of 2-phenylbenzothiazole derivatives, substitutions at the 4-position of the benzothiazole ring with a methoxy group have been explored. The presence of a methoxy group at this position is a key feature of the compounds of interest in this guide. Studies on related benzothiazoles have shown that the introduction of a methoxy group can enhance cytotoxic activity against certain cancer cell lines.[4]

Substitutions on the Aryl Moiety at the 2-position

For 2-arylbenzothiazole analogs, the substitution pattern on the aryl ring at the 2-position is a critical determinant of activity. In the case of SMART compounds, a 3,4,5-trimethoxyphenyl group at this position was found to be essential for potent antitumor activity.[1][2] The presence of multiple methoxy groups on this aryl ring appears to be a key feature for high potency.

The electronic properties of substituents on the 2-phenyl ring also play a role. In some series of 2-arylthiazolidine-4-carboxylic acid amides (ATCAA), electron-withdrawing groups on the 2-phenyl ring led to higher anticancer activity compared to electron-donating groups.[1] However, for the SMART compounds, the electronic effects of substituents on the "A" ring (the 2-aryl moiety) did not show a clear influence on antiproliferative activity.[1][2]

The Linker between the Benzothiazole Core and the Aryl Moiety

The nature of the linker connecting the benzothiazole core to other parts of the molecule can also influence activity. In the development of SMART compounds from ATCAA precursors, modifying the linker from an amide to a carbonyl group, and changing the "B" ring from a thiazolidine to a thiazole, resulted in a significant enhancement of growth inhibition against cancer cell lines.[1][2]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activities of various benzothiazole derivatives against different cancer cell lines. While specific data for this compound analogs is limited in the public domain, the data for structurally related compounds provides valuable insights.

Table 1: In Vitro Cytotoxicity of Substituted Methoxybenzoyl-aryl-thiazole (SMART) Analogs [1]

| Compound | R | Cell Line | IC50 (nM) |

| 8f | 3,4,5-trimethoxy | Melanoma (SK-MEL-28) | 21 |

| Melanoma (WM-164) | 71 | ||

| Prostate (PC-3) | 33 | ||

| Prostate (DU145) | 41 | ||

| 8g | 3,5-dimethoxy | Melanoma (SK-MEL-28) | 170 |

| Melanoma (WM-164) | 424 | ||

| Prostate (PC-3) | 261 | ||

| 8n | 4-fluoro | Prostate (PC-3) | 6 |

| Prostate (DU145) | 13 | ||

| Melanoma (SK-MEL-28) | 33 | ||

| Melanoma (WM-164) | 43 | ||

| 8l | 2-fluoro | Melanoma (SK-MEL-28) | 27 |

| Melanoma (WM-164) | 30 | ||

| Prostate (PC-3) | 52 | ||

| Prostate (DU145) | 114 | ||

| 8m | 3-fluoro | Melanoma (SK-MEL-28) | 287 |

| Melanoma (WM-164) | 304 | ||

| Prostate (PC-3) | 23 | ||

| Prostate (DU145) | 46 |

Table 2: In Vitro Cytotoxicity of Other Benzothiazole Derivatives [4]

| Compound | Structure | Cell Line | IC50 (µM) |

| 41 | Substituted methoxybenzamide benzothiazole | Various | 1.1 - 8.8 |

| 42 | Substituted chloromethylbenzamide benzothiazole | Various | 1.1 - 8.8 |

| 11 | 2–(4-hydroxy-methoxy benzylidene)-hydrazino benzothiazole | HeLa | 2.41 |

| COS-7 | 4.31 |

Mechanism of Action

The primary mechanism of action for the closely related SMART compounds is the inhibition of tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death). This mode of action is shared by several clinically successful anticancer drugs. It is highly probable that this compound analogs with similar structural features also exert their anticancer effects through this pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway and a general workflow for evaluating the anticancer activity of these compounds.

Caption: Proposed mechanism of action for this compound analogs.

Caption: General experimental workflow for the evaluation of anticancer activity.

Experimental Protocols

General Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acid Derivatives[1]

-

A mixture of L-cysteine (26.11 mmol) and the appropriate aldehyde (26.15 mmol) in ethanol (300 mL) and water (30 mL) is stirred at room temperature for 6-15 hours.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried to afford the (2RS,4R)-2-aryl-thiazolidine-4-carboxylic acid.

-

Further modifications, such as amide coupling, can be performed on this intermediate to generate a library of analogs. For example, the carboxylic acid can be reacted with a substituted aniline in the presence of coupling agents like EDCI and HOBt.

In Vitro Tubulin Polymerization Assay

A fluorescence-based assay is a sensitive method to monitor tubulin polymerization.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye that binds to polymerized microtubules

-

Test compounds and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

-

96-well, black, clear-bottom plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

-

Add the fluorescent reporter dye according to the manufacturer's instructions.

-

Dispense the tubulin solution into the wells of a pre-warmed (37°C) 96-well plate.

-

Add the test compounds or controls to the respective wells.

-

Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) using appropriate excitation and emission wavelengths for the fluorescent reporter.

-

Plot the fluorescence intensity versus time to obtain polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of fluorescence increase.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization, and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

The resulting data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined. An accumulation of cells in the G2/M phase is indicative of tubulin polymerization inhibition.

Conclusion

The structure-activity relationship of this compound analogs represents a promising avenue for the discovery of novel anticancer agents. Drawing insights from the well-established SAR of related benzothiazole and thiazole derivatives, particularly the SMART compounds, it is evident that the substitution patterns on both the benzothiazole core and any appended aryl rings are crucial for potent biological activity. The primary mechanism of action is likely the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive biological evaluation of new analogs within this chemical class. Further research focusing on the specific this compound scaffold is warranted to fully elucidate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis | MDPI [mdpi.com]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Substituted Benzothiazoles as Novel Anticancer Agents: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Preclinical Evaluation of 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART) and Related Benzothiazole Derivatives.

Introduction

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the benzothiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with demonstrated therapeutic potential. This technical guide focuses on a promising class of these compounds: the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which have shown significant antiproliferative activity against various cancer cell lines. While the specific compound 4-Methoxy-2(3H)-benzothiazolone was not identified as a principal therapeutic agent in recent literature, the broader class of methoxy-substituted benzothiazoles and related aryl-thiazoles has been the subject of intensive research and development.

This document provides a comprehensive overview of the discovery, synthesis, biological evaluation, and mechanism of action of these novel therapeutic candidates. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this evolving area of oncology research.

Lead Compound Evolution and the SMART Series

The development of the SMART compounds arose from structural modifications of an earlier lead series, the 2-arylthiazolidine-4-carboxylic acid amides (ATCAA).[1][2] While the ATCAA series showed micromolar efficacy against melanoma and prostate cancer cells, the SMART analogues demonstrated a significant leap in potency, with activity in the low nanomolar range.[1][2] This enhancement was achieved through key structural modifications, including the substitution of the thiazolidine ring with a thiazole ring and the alteration of the linker between the core rings.[1][2]

Quantitative Data Summary: Antiproliferative Activity

The antiproliferative effects of the SMART compounds and their precursors have been evaluated across various cancer cell lines. The following tables summarize the key quantitative data, primarily presented as IC50 values, which denote the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antiproliferative Activity of Lead Compounds (ATCAA Series) and Early Thiazole Derivatives [1][2]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| ATCAA-1 | Melanoma | 1.8 - 2.6 |

| ATCAA-1 | Prostate Cancer | 0.7 - 1.0 |

| 2a | Melanoma | > 50 |

| 2b | Prostate Cancer | > 50 |

| 4a/4b | Melanoma | 3.4 - 38.3 |

| 5 | Melanoma | > 50 |

Table 2: Antiproliferative Activity of Potent SMART Compounds [1][2]

| Compound ID | Cancer Cell Line | IC50 (nM) |

| 8f | Melanoma (WM-164) | 21 |

| 8f | Prostate (PC-3) | 71 |

| 8n | Prostate Cancer | 6 - 12 |

| 8u | Prostate Cancer | 18 - 44 |

| 8k | Melanoma/Prostate | 5 - 21 |

| 8v | Melanoma/Prostate | 17 - 70 |

Experimental Protocols

The discovery and evaluation of these compounds involved a series of key experiments. The methodologies for these are detailed below.

Chemical Synthesis of SMART Compounds

The general synthetic route for the SMART compounds is a multi-step process that begins with the formation of a thiazole intermediate.[2]

Protocol Summary:

-

(4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acids are synthesized from L-cysteine and the appropriate benzonitriles.[2]

-

These intermediates are converted to the corresponding Weinreb amides .[2]

-

Dehydrogenation of the Weinreb amides using BrCCl3/DBU yields the thiazole intermediate.[2]

-

The final SMART compounds are obtained by reacting the thiazole intermediate with the appropriate lithium reagents or Grignard reagents in anhydrous THF.[2]

In Vitro Antiproliferative Assay

The cytotoxic effects of the synthesized compounds are typically determined using a standard cell viability assay.

Protocol Summary:

-

Cell Culture: Human cancer cell lines (e.g., melanoma and prostate cancer lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and the IC50 values are calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

The mechanism of action of the SMART compounds was elucidated through a cell-free tubulin polymerization assay.[1][2]

Protocol Summary:

-

Tubulin Preparation: Purified tubulin is prepared from a suitable source (e.g., bovine brain).

-

Assay Reaction: The polymerization of tubulin into microtubules is initiated by the addition of GTP and warming the reaction mixture. The process is monitored by measuring the increase in turbidity (absorbance) over time in a spectrophotometer.

-

Inhibitor Effect: Test compounds are pre-incubated with tubulin before initiating polymerization. The inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to a control (vehicle-treated) sample. The IC50 for tubulin polymerization inhibition can be determined from these data.[3]

Visualizations: Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Structure-Activity Relationship (SAR) of SMART compounds.

Caption: Mechanism of action via tubulin polymerization inhibition.

Caption: General experimental workflow for synthesis and evaluation.

Mechanism of Action: Inhibition of Tubulin Polymerization

Preliminary studies have indicated that the SMART compounds exert their anticancer effects by inhibiting tubulin polymerization.[1][2][4] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and play a vital role in cell division (mitosis).[5] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing programmed cell death (apoptosis).[5][6] This mechanism is a well-established and effective strategy in cancer chemotherapy, shared by successful drugs such as the taxanes and vinca alkaloids.[7]

Conclusion and Future Directions

The discovery of 4-substituted methoxybenzoyl-aryl-thiazoles represents a significant advancement in the development of novel anticancer agents. The marked improvement in potency from the micromolar to the nanomolar range highlights the success of the structure-based drug design approach. The mechanism of action, through the inhibition of tubulin polymerization, positions these compounds in a well-validated class of antimitotic agents.

Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their bioavailability and in vivo efficacy. Further preclinical studies, including in vivo animal models, will be necessary to fully assess their therapeutic potential. The continued exploration of the benzothiazole scaffold holds considerable promise for the development of the next generation of cancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

Spectroscopic Analysis of 4-Methoxy-2(3H)-benzothiazolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Methoxy-2(3H)-benzothiazolone. Due to the limited availability of published experimental spectral data for this specific compound, this document focuses on its known physicochemical properties, predicted spectroscopic data, and detailed, generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel benzothiazolone derivatives.

Introduction

This compound is a heterocyclic organic compound featuring a benzothiazole core structure. This class of compounds is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. Accurate structural elucidation and characterization are paramount for any research and development involving this molecule. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide outlines the key spectroscopic methods for the analysis of this compound.

Physicochemical Properties

Before undertaking spectroscopic analysis, understanding the basic physicochemical properties of the target compound is essential.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂S | --INVALID-LINK--[1] |

| Molecular Weight | 181.21 g/mol | --INVALID-LINK--[1] |

| Appearance | White solid | --INVALID-LINK--[1] |

| Predicted Density | 1.346 ± 0.06 g/cm³ | --INVALID-LINK--[1] |

| Predicted pKa | 10.03 ± 0.20 | --INVALID-LINK--[1] |

| CAS Number | 80567-66-4 | --INVALID-LINK--[1] |

Spectroscopic Data (Predicted)

While experimental data is scarce, computational models provide valuable predictions for the NMR spectra of this compound. These predictions are useful for preliminary identification and for guiding the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-H proton of the thiazolone ring.

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.8 - 7.5 |

| Methoxy Protons (-OCH₃) | ~3.8 |

| Amide Proton (-NH) | 9.0 - 11.0 (broad) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. Unusual chemical shifts have been reported for out-of-plane methoxy groups bonded to aromatic rings (~62 ppm) compared to the typical value of ~56 ppm.[2]

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 165 - 175 |

| Aromatic Carbons | 110 - 150 |

| Methoxy Carbon (-OCH₃) | 55 - 62 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for the N-H, C=O, C-O, and aromatic C-H and C=C bonds. Data from related benzothiazole structures suggest the following expected vibrational frequencies.[3][4][5]

| Expected FT-IR Data | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3100 - 3300 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 |

| C=O Stretch (Amide I) | 1650 - 1700 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1382 - 1266 |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Weight: 181.21), the molecular ion peak (M⁺) is expected at m/z 181.

| Expected Mass Spectrometry Data | |

| Ion | Expected m/z |

| Molecular Ion [M]⁺ | 181 |

| Fragment [M-CH₃]⁺ | 166 |

| Fragment [M-CO]⁺ | 153 |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic analysis of this compound.

General Workflow for Spectroscopic Analysis

The logical flow for analyzing a novel compound involves sequential preparation, analysis, and data interpretation steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in complex structural assignments.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation (ATR Method - preferred for solids):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Identify and label the wavenumbers of significant absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a GC autosampler vial.

-

-

Instrument Setup and Data Acquisition:

-

Use a GC system equipped with a capillary column suitable for aromatic compounds (e.g., a 30 m x 0.25 mm HP-5ms column).

-

Set the GC parameters. A typical temperature program might be:

-

Initial oven temperature: 50-100°C, hold for 1-2 minutes.

-

Ramp rate: 10-20°C per minute.

-

Final temperature: 250-300°C, hold for 5-10 minutes.

-

-

Set the injector temperature to ~250°C and use a split or splitless injection mode.

-

Set the MS parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 500.

-

Source temperature: ~230°C.

-

-

Inject 1 µL of the sample solution.

-

-

Data Processing and Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the retention time of the compound.

-

Extract the mass spectrum corresponding to the peak of interest.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Conclusion

The spectroscopic characterization of this compound is a critical step in its study and application. While experimental data is not widely published, this guide provides the necessary foundational information for researchers. By utilizing the predicted spectral data as a reference and applying the detailed experimental protocols for NMR, FT-IR, and GC-MS, scientists can confidently perform the structural elucidation and purity assessment of this and related benzothiazolone compounds, thereby advancing research in drug discovery and materials science.

References

"physicochemical properties of 4-Methoxy-2(3H)-benzothiazolone"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 4-Methoxy-2(3H)-benzothiazolone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving benzothiazole derivatives.

Core Physicochemical Properties

This compound, identified by the CAS Number 80567-66-4, possesses a molecular formula of C₈H₇NO₂S and a molecular weight of 181.21 g/mol [1]. While comprehensive experimental data for this specific compound is limited, a compilation of available predicted and experimental data for closely related structures provides valuable insights into its physicochemical profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type | Source |

| Molecular Formula | C₈H₇NO₂S | ||

| Molecular Weight | 181.21 g/mol | [1] | |

| CAS Number | 80567-66-4 | [1] | |

| Appearance | White solid | Predicted | [1] |

| Density | 1.346 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 10.03 ± 0.20 | Predicted | [1] |

| Melting Point | Not available | ||

| Boiling Point | Not available | ||

| Water Solubility | Insoluble | Experimental (for a related compound) | [2] |

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for benzothiazole ring formation. A plausible synthetic route is outlined below, adapted from general procedures for similar derivatives[3].

Experimental Protocol: Synthesis of this compound

A potential synthesis pathway for this compound is illustrated in the following workflow diagram. This process typically involves the reaction of a substituted aminothiophenol with a suitable carbonyl-containing compound.

Caption: A generalized workflow for the synthesis of this compound.

The characterization of the synthesized compound would involve a suite of analytical techniques to confirm its identity and purity.

Experimental Workflow: Characterization

Caption: A logical workflow for the comprehensive characterization of the synthesized compound.

Experimental Methodologies

Detailed experimental protocols for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline generalized procedures for determining the pKa and logP of benzothiazole derivatives.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength as a function of pH.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with a range of known pH values are also prepared.

-

Spectrophotometric Measurement: For each pH value, a small aliquot of the stock solution is added to the buffer solution. The UV-Vis spectrum is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is then determined from the inflection point of the resulting sigmoidal curve.

logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined by measuring its distribution between n-octanol and water.

Protocol:

-

System Preparation: A solution of this compound is prepared in either n-octanol or water. Equal volumes of n-octanol and water are then combined in a separatory funnel.

-

Partitioning: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases. The funnel is then allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the broader class of benzothiazole derivatives has demonstrated a wide range of biological activities, including anticancer and antimicrobial effects[1][3][4]. The biological activity of these compounds is often attributed to their ability to interact with various cellular targets. The methoxy substituent on the benzothiazole ring can significantly influence the compound's activity[4].

Given the absence of specific data for this compound, a logical workflow for investigating its potential biological activity is proposed.

Caption: A generalized workflow for the investigation of the biological activity of the compound.

Conclusion

This technical guide has summarized the available physicochemical data for this compound, outlined plausible synthetic and analytical methodologies, and proposed a framework for the investigation of its biological activity. While there are gaps in the experimental data for this specific molecule, the information provided, drawn from related structures and general principles, offers a solid foundation for researchers and drug development professionals working with this class of compounds. Further experimental investigation is warranted to fully characterize its properties and biological potential.

References

Biological Evaluation of Novel 4-Methoxy-2(3H)-benzothiazolone and Related Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological evaluation of novel benzothiazole compounds, with a particular focus on derivatives containing a 4-methoxy moiety. While specific public domain data on the 4-Methoxy-2(3H)-benzothiazolone core is nascent, this document synthesizes findings from structurally related methoxy-benzothiazole analogues to illuminate the therapeutic potential and key evaluation methodologies for this promising class of compounds. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the benzothiazole scaffold.

Anticancer Activity of Methoxy-Substituted Benzothiazoles

A significant body of research highlights the potent anticancer activity of benzothiazole derivatives. The inclusion of a methoxy group at various positions on the benzothiazole or associated phenyl rings has been shown to modulate this activity, often enhancing potency against a range of cancer cell lines.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected methoxy-substituted benzothiazole derivatives against various human cancer cell lines. This data, compiled from multiple studies, offers a quantitative comparison of their cytotoxic potential.[1][2][3]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted methoxybenzamide benzothiazole 41 | Multiple Cell Lines | 1.1 - 8.8 | [2][3] |

| Hydrazine based benzothiazole 11 (with 4-hydroxy-methoxy benzylidene) | HeLa (Cervical Cancer) | 2.41 | [3] |

| COS-7 (Kidney Cancer) | 4.31 | [3] | |

| Hydroxamic acid containing methoxy benzothiazole 64 | Multiple Cell Lines | 1.28 (µg/mL) | [1] |

| Naphthalimide derivative 67 (with methoxy substitution) | HT-29 (Colon Cancer) | 3.47 ± 0.2 | [1] |

| A549 (Lung Cancer) | 3.89 ± 0.3 | [1] | |

| MCF-7 (Breast Cancer) | 5.08 ± 0.3 | [1] |

Mechanisms of Anticancer Action

Several mechanisms of action have been elucidated for the anticancer effects of methoxy-substituted benzothiazoles. Two prominent pathways are the inhibition of tubulin polymerization and the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).

Certain benzothiazole derivatives, particularly those with a trimethoxyphenyl scaffold, have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Compound 12a , a benzothiazole hybrid, demonstrated an IC50 value of 2.87 µM against tubulin polymerization.[4]

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several 2-aminobenzothiazole hybrids have been developed as potent VEGFR-2 inhibitors. For instance, compound 4a emerged as a highly active inhibitor with an IC50 of 91 nM.[5][6]

Enzyme Inhibitory Activity